2-Chloroheptafluoropropane

Description

Contextualization within Perfluorinated Propane (B168953) Chemistry

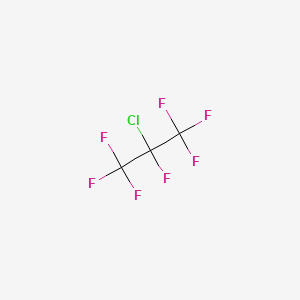

2-Chloroheptafluoropropane is a member of the perfluorinated propane family, where most or all hydrogen atoms in the propane backbone have been replaced by fluorine atoms. In this specific molecule, one fluorine atom is substituted by a chlorine atom, classifying it as a chlorofluorocarbon (CFC). ontosight.ai Its chemical structure, specifically 2-chloro-1,1,1,2,3,3,3-heptafluoropropane, gives rise to a unique set of physical and chemical properties that have been the subject of scientific inquiry. chemical-suppliers.eu

The study of perfluorinated propanes is a significant subset of organofluorine chemistry. These compounds are characterized by high thermal stability, non-flammability, and low toxicity, which has historically made them attractive for various industrial applications. ontosight.ai The introduction of a chlorine atom, as seen in this compound, modifies the electronic and steric properties of the parent perfluoropropane molecule, influencing its reactivity and potential applications. Research in this area often involves comparing the properties and reactivity of different halogenated propanes to understand the structure-activity relationships. For instance, the presence of the C-Cl bond in this compound makes it a target for specific chemical transformations that are not possible with fully fluorinated propanes.

Historical Trajectory of Research on Perhalogenated Organic Compounds

The investigation of perhalogenated organic compounds has a rich and complex history. Early research in the 20th century was driven by the quest for new materials with unique properties, such as chemical inertness and high volatility. This led to the development and widespread use of chlorofluorocarbons (CFCs) and other related compounds in applications like refrigeration, aerosol propellants, and solvents. ontosight.ai

A pivotal moment in the history of perhalogenated compounds came with the discovery of their detrimental effect on the Earth's ozone layer. This led to a surge in research focused on understanding the atmospheric chemistry of these compounds and the search for environmentally benign alternatives. The Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty, spurred significant research and development into hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements for CFCs. ontosight.airesearchgate.net

The research trajectory then shifted towards a deeper understanding of the fundamental chemistry of these compounds, including their synthesis, reactivity, and physical properties. This included detailed studies on specific molecules like this compound to elucidate reaction mechanisms and explore potential new applications in a more controlled and environmentally conscious manner. For example, research has explored the gas-phase reactions of i-heptafluoropropyl radicals with cyanogen (B1215507) chloride, which produces this compound as the main product. rsc.org

Significance and Research Imperatives for this compound

The significance of this compound in contemporary research lies in several key areas. Primarily, it serves as a model compound for studying the fundamental aspects of perhalogenated alkane chemistry. Understanding its chemical and physical properties provides valuable insights into the behavior of more complex halogenated molecules.

One of the research imperatives is the continued investigation into its potential as a chemical intermediate. For instance, it has been explored in the synthesis of hexafluoropropylene, a valuable monomer in the production of fluoropolymers. researchgate.net Furthermore, its reactions, such as those with hydrogen fluoride (B91410) and chlorine in the liquid phase, continue to be of interest to researchers exploring novel synthetic pathways. biosynth.com

Another critical area of research is its application in analytical chemistry. The retention behavior of this compound and other halocarbons on various gas chromatography columns is a subject of ongoing study, which is crucial for the accurate analysis of these compounds in environmental and industrial samples. acs.org

While its use as a refrigerant and aerosol propellant has been curtailed due to its ozone-depleting potential, its role as a fire extinguishing agent in total flooding systems has also been noted. ontosight.ailookchem.com This application leverages its ability to disrupt the chemical reactions of combustion. lookchem.com

The following tables summarize key physical and chemical data for this compound:

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃ClF₇ |

| Molecular Weight | 204.47 g/mol |

| Melting Point | -86.6 °C |

| Boiling Point | -2.2 °C |

| Solubility in Water | 0.011 g/L (at 25 °C) |

Sources: chemical-suppliers.euguidechem.com

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 76-18-6 |

| IUPAC Name | 2-chloro-1,1,1,2,3,3,3-heptafluoropropane |

| Synonyms | CFC-217ba, Heptafluoroisopropyl (B10858302) chloride |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF7/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGXPVLCSICDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226893 | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-18-6 | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroheptafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROHEPTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TC92Y32WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloroheptafluoropropane

Direct Halogenation and Fluoroalkylation Routes to Perhalogenated Propanes

The synthesis of 2-chloroheptafluoropropane can be achieved through various synthetic routes, primarily involving direct halogenation and fluoroalkylation reactions. Direct halogenation methods often utilize a starting material that is subsequently chlorinated or fluorinated. For instance, the halogenation of 1,2-dibromo-2-fluoropropane with chlorine can be a selective substitution reaction. Careful control of reaction conditions is necessary to prevent over-chlorination and the formation of undesired isomers.

Fluoroalkylation, the introduction of a fluoroalkyl group, is another key strategy. springernature.com These reactions can be initiated through different mechanisms, including radical-mediated pathways. rsc.orgrsc.org For example, the addition of a perfluoroalkyl radical to an alkene is a common method for creating longer perfluorinated chains. rsc.org

Radical-Mediated Synthesis Pathways for this compound

Radical-mediated reactions are a cornerstone in the synthesis of many fluorinated compounds, including this compound. organic-chemistry.orgrsc.org These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. science-revision.co.uk

Chlorine-Atom Abstraction Mechanisms in i-C₃F₇ Radical Reactions

The generation of the heptafluoroisopropyl (B10858302) radical (i-C₃F₇•) is a critical step in many synthetic pathways leading to this compound. One method to generate this radical is through the abstraction of a chlorine atom from a suitable precursor. The study of chlorine atom abstraction reactions is a significant area of research in physical chemistry. nih.gov The interaction of radicals with chlorinated molecules can lead to the formation of new radical species, which can then participate in further reactions. scispace.com The kinetics of these abstraction reactions are influenced by the stability of the radicals involved and the bond dissociation energies of the C-Cl bonds. nih.gov

The i-C₃F₇ radical is known to be involved in various reactions. For instance, detailed mechanistic studies have explored the reactions of i-C₃F₇I, a common source of the i-C₃F₇ radical. nih.gov The large steric hindrance and strong electron-withdrawing effect of the i-C₃F₇ group influence its reactivity, making the homolytic cleavage of the C-I bond to release the i-C₃F₇ radical a favorable process. nih.gov

Kinetic and Thermodynamic Considerations in Radical Processes

For radical association reactions, such as the combination of two radicals to form a stable molecule, the pressure dependence of the rate constants is an important consideration. chemrxiv.org For example, in the reaction between a trifluoromethyl radical (CF₃•) and a heptafluoropropyl radical (C₃F₇•), the pressure affects the stabilization of the resulting C₄F₁₀ molecule. chemrxiv.org The reaction enthalpy for such processes provides insight into their thermodynamic favorability. For the reaction CF₃ + C₃F₇ ⇌ 2C₂F₅, the reaction enthalpy is computed to be -3.26 kcal mol⁻¹. chemrxiv.org

The table below summarizes key kinetic and thermodynamic data for relevant radical reactions.

| Reaction | Enthalpy Change (kcal/mol) | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule·s) | Temperature Range (K) |

| CF₃ + C₃F₇ ⇌ 2C₂F₅ chemrxiv.org | -3.26 | - | Pressure-dependent | - |

| C₃H₅ + C₃H₅ acs.org | - | - | - | 293-691 |

| C₃H₃ + O₂ acs.org | - | - | - | 293-900 |

| C₃F₇CF(OC₂H₅)CF(CF₃)₂ + Cl researchgate.net | - | - | 2.62 x 10⁻¹² T⁰.²⁵ exp(-331.48/T) | 250-450 |

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in many synthetic organic reactions by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate and often improving selectivity. synthesiswithcatalysts.com In the synthesis of halogenated propanes, various catalysts are employed. For instance, the fluorination of heptachloropropane precursors can be catalyzed by antimony pentachloride (SbCl₅), which facilitates the exchange of chlorine and fluoride (B91410) ions.

Transition metal catalysts, such as those based on rhodium, cobalt, and palladium, are widely used in C-H activation and functionalization reactions, which can be applied to the synthesis of complex fluorinated molecules. nih.govsigmaaldrich.com For example, cobalt catalysts can mediate radical reactions for C-C bond formation. nih.gov In some processes for producing perfluorinated compounds, alkali metal fluorides are used in the presence of a co-solvent. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, is critical for achieving high yields and selectivity. For instance, in a process for converting 2-chloropropane (B107684) to propylene, a catalyst containing a Group VIII metal like platinum and a Group IB metal like copper is used. google.com

Purification and Isolation Techniques in Synthetic Procedures

Following a chemical synthesis, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, solvents, and byproducts. libretexts.org A variety of purification techniques are available, and the choice depends on the physical and chemical properties of the target compound and the impurities. moravek.comjocpr.com

Common purification methods include:

Distillation: This technique is used to separate liquids with different boiling points. longchangchemical.com For volatile compounds like this compound, distillation can be an effective purification method. google.com

Chromatography: This is a powerful and versatile technique for separating complex mixtures. moravek.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for both analysis and purification.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous and an organic layer. wikipedia.org

Crystallization: This method is used to purify solid compounds by dissolving the impure solid in a suitable solvent at a high temperature and then allowing the pure compound to crystallize as the solution cools. longchangchemical.com

Filtration: This is a basic technique used to separate a solid from a liquid. moravek.com

Drying: After an aqueous workup, any residual water is removed from the organic phase using a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. rochester.edu

The work-up procedure for a reaction often involves a series of these techniques to achieve the desired level of purity. libretexts.orgwikipedia.org For example, a reaction mixture might first be washed with water and a basic solution to remove acids and water-soluble impurities, followed by drying of the organic layer, removal of the solvent by rotary evaporation, and finally purification of the product by distillation or chromatography. libretexts.org

Reaction Mechanisms and Chemical Transformations of 2 Chloroheptafluoropropane

Gas-Phase Reactivity Studies of Perhalogenated Propanes

The gas-phase chemistry of perhalogenated propanes, including 2-chloroheptafluoropropane, is of significant interest due to their potential role as greenhouse gases and their atmospheric degradation pathways. Research in this area often focuses on their reactions with atmospheric radicals and their thermal and photolytic stability.

The primary degradation pathway for many hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs) in the troposphere is their reaction with hydroxyl radicals (•OH). For this compound, the reaction with •OH radicals is a key initial step in its atmospheric decomposition. The rate of this reaction determines the atmospheric lifetime of the compound. While specific experimental studies on the gas-phase thermal decomposition of this compound are not extensively detailed in the available literature, general principles of thermal decomposition of halogenated alkanes suggest that at high temperatures, C-Cl and C-C bond cleavage would be the primary initiation steps. nih.govresearchgate.netrsc.org

In the stratosphere, direct photolysis by UV radiation becomes a significant degradation mechanism for compounds like this compound. researchgate.net The absorption of a photon with sufficient energy can lead to the homolytic cleavage of the C-Cl bond, which is typically the weakest bond in the molecule, generating a chlorine atom (Cl•) and a heptafluoropropyl radical (CF3CF•CF3). This process is a key contributor to the ozone depletion potential of chlorine-containing compounds. iosrjen.org

Interactive Table: Atmospheric Reactivity Data for this compound

| Parameter | Value | Source |

| OH Radical Reaction Rate Constant (k) | 1.2 × 10⁻¹⁵ cm³/molecule·s | |

| Primary Atmospheric Loss Process | Stratospheric Photolysis | researchgate.net |

It is important to note that the reactivity of perhalogenated propanes in the gas phase can be influenced by the presence of other atmospheric species and conditions such as temperature and pressure. nih.govcolorado.edumdpi.com

Solution-Phase Reaction Pathways

The reactivity of this compound in the solution phase is less studied than its gas-phase chemistry, but some reactions have been reported. These reactions often involve strong reagents or specific catalytic systems.

One notable reaction is the interaction of this compound with hydrogen fluoride (B91410) (HF) and chlorine (Cl2) in the liquid phase at temperatures below -78°C, which has been shown to produce cyanogen (B1215507) chloride. biosynth.com This transformation suggests a complex reaction pathway involving the cleavage of C-C and C-Cl bonds and the formation of new C-N and C-Cl bonds. The exact mechanism of this reaction is not fully elucidated but likely involves highly reactive intermediates.

The principles of ionic reactions in solution suggest that this compound would be relatively inert towards common nucleophiles under normal conditions due to the high strength of the C-F bonds and the steric hindrance around the central carbon atom. msu.edu However, under forcing conditions or with specific catalysts, substitution or elimination reactions might be possible. The solvent can play a crucial role in these reactions by stabilizing charged intermediates. nsf.govumich.edu

Disproportionation and Elimination Reactions Involving Halogenated Alkanes

Disproportionation and elimination are common reaction pathways for halogenated alkanes, particularly those containing hydrogen atoms. libretexts.org While specific studies on this compound are scarce, the general principles of these reactions can be applied to understand its potential transformations.

A disproportionation reaction involves the reaction of two radicals to form two different non-radical products. wikipedia.org In the context of halogenated alkanes, this often involves the transfer of a halogen or hydrogen atom. For radicals derived from this compound, such as the heptafluoropropyl radical formed during photolysis, disproportionation could be a possible termination step in radical chain reactions. However, due to the absence of hydrogen atoms in this compound, the typical hydrogen abstraction pathway in disproportionation is not possible. Instead, halogen atom transfer or other rearrangements would be required. wikipedia.orgwikipedia.org

Elimination reactions of halogenoalkanes typically lead to the formation of alkenes through the removal of a hydrogen halide (HX). libretexts.orgacademie-sciences.frmasterorganicchemistry.com In the case of this compound, a dehydrochlorination reaction is not possible due to the lack of hydrogen atoms. However, an elimination reaction involving the removal of ClF or other halogen combinations could potentially occur under specific conditions, such as in the presence of strong Lewis acids or bases, or on catalytic surfaces. Such a reaction would lead to the formation of a fluorinated propene. The Zaitsev rule, which predicts the formation of the most substituted alkene, may not be directly applicable in its classical sense due to the fully halogenated nature of the molecule. masterorganicchemistry.com

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for investigating the mechanisms of complex chemical reactions, including those of halogenated propanes. rsc.orgwordpress.comosti.gov Methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surfaces of reactions, identify transition states, and determine reaction barriers, thus elucidating the most likely reaction pathways. lu.se

For this compound, computational studies could be employed to:

Model the gas-phase reaction with OH radicals to understand the abstraction of the chlorine atom or potential, albeit less likely, C-F bond activation.

Investigate the photolysis process by calculating the excited state potential energy surfaces to map the dissociation pathway.

Explore the mechanism of the solution-phase reaction with HF and Cl2 to identify the intermediates and transition states leading to the formation of cyanogen chloride.

Predict the feasibility and mechanisms of potential disproportionation and elimination reactions under various conditions.

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not widely available in the reviewed literature, the application of these theoretical methods is a promising avenue for gaining deeper insights into its chemical transformations. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Chloroheptafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of fluorine-containing compounds. Fluorine-19 (¹⁹F) is a wikipedia.orgn ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity, which is approximately 83% that of protons (¹H). The large chemical shift alfa-chemistry.comrange in ¹⁹F NMR, spanning about 800 ppm, provides excellent signal dispersion, minimizing peak overlap and facilitating detailed structural analysis.

¹⁹F NMR Iwikipedia.orghuji.ac.ilnvestigations for Structural Assignment

In ¹⁹F NMR spectroscopy, the chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. For 2-chloroheptafluoropr alfa-chemistry.comopane (CF₃CFClCF₃), two distinct signals are expected due to the different chemical environments of the fluorine atoms. The six fluorine atoms of the two trifluoromethyl (CF₃) groups are chemically equivalent, and the single fluorine atom attached to the central carbon is in a unique environment.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups

| Functional Group | Che wikipedia.orgucsb.edumical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -F-C=O | -70 to -20 |

| -ArF- | +80 to +170 |

This table is interactive. You can sort and filter the data.

Based on these ranges, the signal for the CF₃ groups in 2-chloroheptafluoropropane is expected to appear in the upfield region, while the signal for the single -CF- fluorine will be significantly downfield.

Coupling Constants and Conformational Analysis

Spin-spin coupling between fluorine nuclei provides valuable information about the connectivity and spatial arrangement of atoms within a molecule. In 2-chloroheptafluoropro wikipedia.orgpane, coupling will be observed between the fluorine atoms of the CF₃ groups and the central fluorine atom. These through-bond interactions, denoted as nJFF (where 'n' is the number of bonds separating the coupled nuclei), are typically larger than proton-proton couplings.

The magnitude of the vic wikipedia.orginal coupling constant (³J), which depends on the dihedral angle between the coupled nuclei, is particularly useful for conformational analysis. By analyzing the ³JFF co conflex.netresearchgate.netupling constants, the preferred rotational conformations around the C-C bonds in this compound can be inferred. The observed coupling constants are often an average over the different conformational isomers present at a given temperature. Long-range couplings (⁴ conflex.netJ or ⁵J) are also commonly observed in fluorinated compounds, providing further structural insights.

Vibrational Spewikipedia.orgctroscopy Studies (IR and Raman)

Vibrational spectroscopy wikipedia.orgtanta.edu.eg, encompassing infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. For a molecule to be IR a wikipedia.orgtanta.edu.egctive, its vibration must cause a change in the molecular dipole moment. For a vibration to be Ram tanta.edu.egan active, it must cause a change in the polarizability of the molecule.

Infrared (IR) Absorption Spectroscopy and Vibrational Mode Assignment

The various vibrational msu.edumodes for a molecule like this compound include symmetric and asymmetric stretching of the C-F and C-C bonds, as well as various bending modes such as scissoring, rocking, wagging, and twisting of the CF₃ groups.

Table 2: General Infra wikipedia.orguwimona.edu.jmred Absorption Frequencies for Common Functional Groups

| Functional Group | Abs msu.eduorption Range (cm⁻¹) | Vibration Type |

| C-H (alkanes) | 2850-3000 | Stretching |

| C=O (ketones) | 1705-1725 | Stretching |

| O-H (alcohols) | 3200-3600 (broad) | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Cl | 600-800 | Stretching |

This table is interactive. You can sort and filter the data.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provi tanta.edu.egchemguide.co.ukdes complementary information to IR spectroscopy. While C-F stretching vibr nih.govyoutube.comations are strong in the IR spectrum, they often give weaker signals in the Raman spectrum. Conversely, vibrations involving more polarizable bonds, such as C-C and C-Cl, can produce strong Raman scattering. The Raman spectrum of this compound would be useful for identifying the symmetric vibrations of the CF₃ groups and the stretching vibration of the C-Cl bond. The positions and intensities of the Raman bands are sensitive to the molecular structure and symmetry. In some cases, theoretica youtube.coml calculations, such as Density Functional Theory (DFT), are used to aid in the assignment of vibrational frequencies observed in experimental Raman spectra.

Mass Spectrometrsc.orgry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) i msu.eduuwimona.edu.jms a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When a molecule is introd chemguide.co.ukuced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). The molecular ion peak in chemguide.co.uk the mass spectrum of this compound would confirm its molecular weight.

Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic pattern is docbrown.infoa clear indicator of the presence of a single chlorine atom in the molecule.

The high-energy molecular ions are unstable and can fragment into smaller, more stable ions and neutral radicals. The fragmentation pattern chemguide.co.uk is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the cleavage of C-C and C-Cl bonds. The loss of a CF₃ group would result in a significant fragment ion. The relative abundance of the fragment ions provides clues about the stability of the resulting cations.

Table 3: Common Fragme libretexts.orgnt Losses in Mass Spectrometry

| Lost Fragment | Mass L libretexts.orgoss |

| CH₃ | 15 |

| C₂H₅ | 29 |

| Cl | 35 / 37 |

| CF₃ | 69 |

| COOH | 45 |

This table is interactive. You can sort and filter the data.

By analyzing the m/z values of the fragment ions, the structure of the original molecule can be pieced together. For instance, a peak corresponding to the loss of a chlorine atom (M-35 or M-37) or a trifluoromethyl group (M-69) would be expected in the mass spectrum of this compound.

Chromatographic Methodologies for Purity and Trace Analysis

Chromatographic techniques are indispensable for the quality control, purity assessment, and trace analysis of this compound. Given its volatility and chemical nature, gas chromatography is the predominant method, while high-performance liquid chromatography finds more specialized applications.

Gas chromatography (GC) is the gold-standard analytical technique for the separation and quantification of volatile compounds such as this compound. researchgate.net Its high resolution, sensitivity, and reproducibility make it ideal for determining the purity of the final product and for detecting trace-level impurities. researchgate.net Method development in GC involves a systematic optimization of parameters to achieve the desired separation. chromatographyonline.com

The development of a robust GC method considers several key factors:

Column Selection: The choice of stationary phase is critical. For separating halogenated hydrocarbons, columns with varying polarities are used. A study determining the Kovats retention indices of various halocarbons, including this compound, utilized a specialized column made of hexafluoropropylene epoxide-modified graphitized carbon black to achieve effective separation. acs.org

Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase. The choice and flow rate of the carrier gas are optimized to ensure efficient separation and peak resolution. researchgate.net

Temperature Programming: An oven temperature program is often employed to ensure the timely elution of both highly volatile and less volatile components within a single analytical run. researchgate.net

Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. researchgate.net For detection, a Flame Ionization Detector (FID) is commonly used for organic compounds, though an Electron Capture Detector (ECD) offers higher sensitivity for halogenated molecules.

For definitive identification of impurities and for ultra-trace analysis, GC is coupled with a Mass Spectrometer (GC-MS). tokin.com The mass spectrometer acts as a highly specific detector, providing mass spectra of eluting compounds, which serve as a chemical fingerprint for positive identification. This is crucial for distinguishing between structurally similar isomers or other halogenated byproducts that might be present from the synthesis process. google.com In pharmaceutical applications, such as its use as a propellant in metered-dose inhalers, stringent purity is required. Regulatory guidance specifies that the purity of this compound should be greater than 99.99% as determined by a GC assay. fda.gov

Table 1: GC Retention Data for this compound on a Specialized Column This table presents data derived from studies on halocarbon analysis, illustrating typical parameters for method development.

| Parameter | Value | Source |

|---|---|---|

| Compound | This compound (R-217ba) | acs.org |

| Column Type | Hexafluoropropylene epoxide-modified graphitized carbon black | acs.org |

| Temperature Range (°C) | 40-100 | acs.org |

| Kovats Retention Index (I) | 387.3 | acs.org |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but its application for highly volatile compounds like this compound is limited compared to GC. jneonatalsurg.com The primary challenge lies in the compound's high vapor pressure and low boiling point, making it difficult to handle in a liquid mobile phase without significant sample loss or system over-pressurization. HPLC is generally the method of choice for non-volatile or thermally unstable analytes. globalresearchonline.net

Despite these challenges, specialized HPLC applications for fluorinated compounds exist and could be adapted for specific analytical problems involving this compound, particularly in complex matrices.

Stationary Phase Selection: The development of fluorinated stationary phases ("fluorous phases") has created new possibilities for separating fluorinated compounds. researchgate.net These phases can exhibit unique selectivity for organofluorine molecules based on "fluorophilicity," potentially allowing for the separation of this compound from non-fluorinated or less-fluorinated impurities. researchgate.net

Mobile Phase and Detection: A reversed-phase HPLC method would be the most likely approach. researchgate.net However, standard UV detection would be ineffective due to the lack of a suitable chromophore in the molecule. More advanced detection methods would be necessary. For instance, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) allows for fluorine-specific detection by monitoring for ions like BaF⁺ in the plasma after post-column addition of a barium solution. speciation.netnih.gov While primarily used for environmental analysis of perfluorinated acids, this principle demonstrates a potential route for selective analysis of organofluorine compounds in complex mixtures. speciation.netnih.gov

Due to the practical difficulties, HPLC is not a routine method for the quality control of this compound. Its application would be reserved for research-specific contexts requiring unique selectivity or matrix separation that GC cannot provide.

Table 2: Illustrative and Hypothetical HPLC Conditions for Fluorinated Compound Analysis This table outlines potential starting conditions for developing an HPLC method for a volatile fluorinated compound, based on general principles. These are not established parameters for this compound.

| Parameter | Condition | Rationale / Comment |

|---|---|---|

| Column | Fluorous Stationary Phase (e.g., FluoroFlash®) or C18 | Fluorous phase offers specific selectivity for fluorinated analytes. researchgate.net C18 is a standard starting point for reversed-phase methods. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Standard mobile phases for reversed-phase chromatography. researchgate.net |

| Detector | Charged Aerosol Detector (CAD) or ICP-MS | Required for molecules lacking a UV chromophore. ICP-MS would provide element-specific detection for fluorine. speciation.netamericanpharmaceuticalreview.com |

| Column Temperature | Sub-ambient (e.g., 10°C) | To reduce the volatility of the analyte and prevent bubble formation in the system. |

| System Pressure | Elevated backpressure | To maintain the analyte in the liquid phase throughout the system. |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the intrinsic properties of molecules like this compound, complementing experimental data. Methods such as Density Functional Theory (DFT) are used to model its electronic structure, predict spectroscopic properties, and understand its interaction with other molecules. wikipedia.org

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is widely employed to calculate molecular properties with a favorable balance between accuracy and computational cost. aps.org For this compound, DFT calculations can elucidate its fundamental electronic characteristics and predict its vibrational spectrum.

The process involves solving the Kohn-Sham equations for the molecule, which yields the ground-state electron density. ehu.eus From this density, various properties are derived:

Electronic Structure: DFT provides information on the molecular orbitals (e.g., HOMO and LUMO), which is key to understanding the molecule's kinetic stability and reactivity. The distribution of electron density and the molecular electrostatic potential (MESP) map can identify electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack.

Vibrational Frequencies: The second derivative of the energy with respect to atomic positions yields a set of force constants, which are then used to calculate the harmonic vibrational frequencies. gaussian.com These theoretical frequencies are invaluable for the assignment of experimental peaks in Infrared (IR) and Raman spectra. arxiv.org While raw calculated frequencies often have systematic errors, they can be corrected using established scaling factors to achieve excellent agreement with experimental data. osti.gov

Table 3: Representative Theoretical Vibrational Frequencies for this compound Calculated by DFT This table is an illustrative example of the type of data generated from a DFT calculation (e.g., at the B3LYP/6-31G level of theory). The frequencies and assignments are representative and not from a specific published study.*

| Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

|---|---|---|

| ~3000 | Low | C-H stretch (if applicable to isomers) |

| ~1350-1200 | Very Strong | C-F stretching (asymmetric) |

| ~1180-1100 | Very Strong | C-F stretching (symmetric) |

| ~950 | Medium | C-C stretching |

| ~750 | Strong | C-Cl stretch |

| ~600 | Medium | CF₃ deformation (rocking) |

| ~550 | Medium | CF₃ deformation (symmetric) |

| ~350 | Low | C-C-Cl bend |

Beyond the properties of an isolated molecule, quantum chemical calculations can model the non-covalent interactions between this compound and other molecules. tsukuba.ac.jp These interactions are critical for understanding its behavior in different environments, such as its properties as a solvent or its interactions with biological molecules or atmospheric species.

Several advanced analytical techniques are derived from the calculated wavefunction or electron density to characterize these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find and characterize chemical bonds and other interactions. mdpi.com By locating bond critical points (BCPs) between molecules, QTAIM can identify and quantify the strength of hydrogen bonds, halogen bonds, and van der Waals interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated molecular orbitals into localized orbitals that align with Lewis structures. chemrxiv.org It is particularly useful for studying charge transfer between molecules, a key component of intermolecular interactions. chemrxiv.org

Molecular Electrostatic Potential (MESP): The MESP surface visually represents the electrostatic potential on the electron density surface of the molecule. chemrxiv.org It highlights positive (electron-deficient) and negative (electron-rich) regions, providing a powerful tool for predicting how the molecule will interact with other polar molecules, ions, or receptor sites. chemrxiv.org

These computational tools allow researchers to build a detailed, atomistic picture of how this compound organizes itself and interacts with its surroundings, providing a theoretical foundation for its macroscopic physical and chemical properties.

Table 4: Computational Methods for Analyzing Molecular Interactions

| Computational Method | Information Yielded | Application to this compound |

|---|---|---|

| QTAIM | Identification and characterization of intermolecular bonds (e.g., halogen bonds, van der Waals forces). mdpi.com | Quantifying the strength of interaction between the chlorine atom and a Lewis base, or between fluorine atoms and electrophilic sites. |

| NBO | Charge transfer energies, orbital hybridization, and donor-acceptor interactions. chemrxiv.org | Analyzing charge delocalization and the nature of orbital overlap in intermolecular complexes. |

| MESP | Maps of electrostatic potential, identifying nucleophilic and electrophilic sites. chemrxiv.org | Predicting the geometry and orientation of approach for interacting molecules (e.g., solvents, reactants). |

| SAPT | Decomposition of interaction energy into physically meaningful components (electrostatics, exchange, induction, dispersion). | Dissecting the primary forces (e.g., dispersion vs. electrostatic) that govern the stability of a molecular dimer involving this compound. |

Environmental Fate and Atmospheric Chemistry of 2 Chloroheptafluoropropane

Atmospheric Lifetimes and Degradation Processes

2-Chloroheptafluoropropane (CFC-217) is a synthetic chemical compound classified as a chlorofluorocarbon (CFC). ontosight.ai As with other CFCs, it is characterized by high thermal stability and non-flammability. ontosight.ai These properties, while beneficial for its industrial applications, contribute to its persistence in the environment. ontosight.aipjoes.com

Once released, CFCs are generally stable in the troposphere and are not significantly removed by processes such as reaction with hydroxyl (OH) radicals, photolysis in the lower atmosphere, or precipitation. pjoes.comepa.gov This stability allows them to be transported to the stratosphere, where they undergo degradation. epa.gov The primary degradation process for CFCs in the stratosphere is photolysis by intense ultraviolet (UV) radiation, which breaks them down and releases chlorine atoms. epa.gov These chlorine atoms can then catalytically destroy ozone. epa.gov

Reaction Kinetics with Atmospheric Radicals (e.g., OH, O(¹D))

The reactivity of this compound with key atmospheric radicals, such as the hydroxyl radical (OH) and the electronically excited oxygen atom (O(¹D)), is a critical factor in determining its atmospheric lifetime and its potential to reach the stratosphere.

In the troposphere, the primary daytime oxidant is the OH radical. researchgate.net The rate constants of the reactions between volatile organic compounds (VOCs) and OH radicals are fundamental to understanding their atmospheric degradation. researchgate.netcopernicus.org For alkanes and many other organic compounds, reaction with OH radicals is a significant removal pathway. copernicus.org However, fully halogenated chlorofluorocarbons (CFCs) like this compound are generally unreactive towards OH radicals. epa.govwikipedia.org The absence of hydrogen atoms in their structure makes them resistant to hydrogen abstraction by OH radicals, which is a common reaction pathway for many organic compounds. utoronto.ca

The reaction rates of OH radicals with organic compounds can be estimated using structure-activity relationships (SARs). utoronto.ca These methods rely on a large database of experimentally determined rate constants to predict the reactivity of compounds for which experimental data is unavailable. utoronto.cacopernicus.org For halogenated compounds, disagreements between calculated and experimental rate constants can occur, highlighting the importance of experimental measurements. utoronto.ca

While direct reaction with OH radicals is slow, reactions with other atmospheric species can occur. For instance, reactions with chlorine atoms (Cl) can be a degradation route for some compounds. nih.gov However, for CFCs, the dominant atmospheric degradation process remains stratospheric photolysis. epa.gov

Interactive Data Table: Reaction Rate Constants

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| This compound | OH | Data not available in search results | - |

| This compound | O(¹D) | Data not available in search results | - |

Photochemical Degradation Pathways

The photochemical degradation of this compound is the primary mechanism for its removal from the atmosphere. epa.gov This process occurs predominantly in the stratosphere, where the compound is exposed to high-energy ultraviolet (UV) radiation. pjoes.comepa.gov

The degradation is initiated by the absorption of a UV photon, leading to the cleavage of a carbon-chlorine (C-Cl) bond, a process known as photodissociation or photolysis. epa.govtbzmed.ac.ir The C-Cl bond is weaker than the carbon-fluorine (C-F) bond and is therefore more susceptible to being broken by UV radiation. This process releases a chlorine atom (Cl) into the stratosphere. epa.gov

The released chlorine atom can then participate in catalytic cycles that destroy ozone (O₃). epa.gov A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere. epa.gov This catalytic destruction of ozone is the primary reason for the concern over CFC emissions. ontosight.ai

The specific byproducts of the complete photochemical degradation of this compound in the stratosphere are not detailed in the provided search results, but the process ultimately breaks down the molecule into smaller, less harmful substances. preprints.org

Ozone Depletion Potential (ODP) Assessment and Stratospheric Impact

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to cause ozone degradation. wikipedia.org It is calculated as the ratio of the global ozone loss due to a given substance compared to the global ozone loss caused by the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org

This compound (CFC-217) is classified as a Group II ozone-depleting substance under the Montreal Protocol. eumonitor.euwww.gov.uk It has an Ozone Depletion Potential (ODP) of 1.0. eumonitor.euwww.gov.uk This high ODP value indicates that, on a per-mass basis, this compound is as effective as CFC-11 in depleting the stratospheric ozone layer. wikipedia.org

The significant stratospheric impact of this compound stems from its long atmospheric lifetime, which allows it to be transported to the stratosphere, and the subsequent release of chlorine atoms upon photolysis. pjoes.comepa.gov These chlorine atoms are highly efficient at destroying ozone molecules through catalytic cycles. epa.gov The production and consumption of this compound, along with other CFCs, have been phased out under the Montreal Protocol to protect the ozone layer. ontosight.aifluorocarbons.org

Interactive Data Table: Ozone Depletion Potential of this compound

| Compound | ODP |

| This compound (CFC-217) | 1.0 eumonitor.euwww.gov.uk |

| Trichlorofluoromethane (CFC-11) | 1.0 wikipedia.org |

| Dichlorodifluoromethane (CFC-12) | 1.0 eumonitor.eu |

| Chlorodifluoromethane (HCFC-22) | 0.05 wikipedia.org |

Environmental Transport and Distribution Modeling

Environmental fate models are used to predict the movement and transformation of chemicals in the environment. researchgate.net These models simulate the distribution of a substance among different environmental compartments, such as air, water, soil, and sediment, and consider various transport and degradation processes. researchgate.net

For volatile compounds like this compound, atmospheric transport is the primary distribution pathway. mdpi.com Once released into the atmosphere, it can be transported over long distances. mdpi.com Multimedia models, which incorporate fugacity concepts, can be used to estimate the chemical's distribution, transport and transformation rates, and steady-state concentrations in different environmental media. researchgate.net These models require data on the chemical's properties, such as vapor pressure and solubility, as well as emission rates. researchgate.net

The transport of hazardous substances can also be modeled to assess risks associated with spills or accidental releases. mdpi.com Such models can simulate the propagation of a substance in a specific area, taking into account factors like terrain and fluid dynamics. mdpi.com For persistent compounds like perfluorinated compounds (PFCs), understanding their transport is crucial for assessing their long-term environmental impact. nih.gov The physicochemical properties of these compounds, such as chain length and volatility, significantly influence their mobility and distribution in the environment. nih.gov

Methodologies for Environmental Monitoring and Detection of Perfluorinated Compounds

The detection and monitoring of perfluorinated compounds (PFCs), including substances like this compound, in various environmental matrices is essential for understanding their distribution, fate, and potential impact. mdpi.commdpi.com

The most widely used methods for the analysis of PFCs are based on chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com This technique offers high selectivity and sensitivity, allowing for the detection of these compounds at very low concentrations, often in the parts-per-trillion (ng/L) or parts-per-billion (ng/g) range. mdpi.comnih.gov Sample preparation is a critical step and often involves techniques like solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix. nih.gov

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of a range of PFCs in drinking water and other environmental samples. mdpi.com These methods provide a framework for consistent and reliable monitoring. mdpi.com

In addition to laboratory-based methods, there is ongoing research into the development of sensor technologies for the rapid, on-site detection of PFCs. mdpi.comnih.gov These emerging technologies aim to provide low-cost, portable solutions for real-time monitoring of environmental contamination. mdpi.comnih.gov

Applications and Emerging Research Avenues for 2 Chloroheptafluoropropane

Role as an Intermediate in Specialty Chemical Synthesis

The primary modern application of 2-chloroheptafluoropropane is as a reactive intermediate in the synthesis of other fluorochemicals. Its structure allows for targeted chemical transformations, making it a valuable precursor for creating complex fluorinated molecules.

A significant pathway involves its use in the production of fluoromonomers, which are the fundamental units for building high-performance fluoropolymers. google.com A notable example is its role as a precursor to Hexafluoropropylene (HFP). In this process, this compound (designated as CFC-217ba) can be synthesized from 2H-heptafluoropropane (HFC-227ea) through a reaction with chlorine in the presence of activated carbon. google.com The resulting this compound can then undergo dehalogenation to yield HFP, a critical monomer for manufacturing materials like fluoroelastomers and fluoroplastics. google.com The use of this compound as a starting material for reactions is a known chemical pathway. googleapis.com

This role as a fluoromonomer precursor is critical, as the resulting polymers possess highly desirable properties for advanced applications. The synthesis process underscores the compound's importance as a key stepping stone in the value chain of specialty fluorinated materials.

Development of Advanced Materials and Functional Fluids

The utility of this compound as an intermediate directly enables the development of advanced materials. The fluoropolymers derived from its downstream products, such as HFP, are renowned for their exceptional properties. google.com

These materials exhibit:

High thermal stability: Capable of withstanding extreme temperatures without degrading.

Chemical inertness: Resistant to corrosion and reaction with most chemicals.

Low friction properties: Possessing non-adhesive surfaces.

Excellent dielectric properties: Including low dielectric loss and high dielectric strength. google.com

These characteristics make the resulting fluoropolymers indispensable in demanding industries such as aerospace, automotive, electronics, and chemical processing. They are used to create seals, gaskets, wiring insulation, and chemically resistant coatings. Therefore, while not a direct component of the final material, this compound is a foundational building block in their manufacturing process. google.com

Furthermore, compounds within this chemical family, including this compound, are noted as potential by-products in the synthesis of modern heat transfer compositions, which can be classified as functional fluids. epo.org This highlights its presence and relevance within the broader ecosystem of fluorinated fluid development.

Research in Refrigeration and Heat Transfer Systems (Academic Focus)

This compound is recognized within the refrigeration industry under the ASHRAE designation R-217ba or CFC-217ba . scribd.comw-refrigerant.comguidechem.com Although its use as a refrigerant is limited due to its classification as a CFC, its thermodynamic properties remain a subject of academic interest for understanding the behavior of halogenated hydrocarbons.

Academic focus in this area centers on characterizing the fundamental heat transfer and thermodynamic properties of refrigerants. Research typically involves:

Flow Boiling Analysis: Investigating how the refrigerant changes from liquid to vapor inside tubes, which is crucial for evaporator design. researchgate.net

Heat Transfer Coefficients: Measuring the efficiency of heat exchange between the refrigerant and its surroundings, a key parameter for system performance. ahrinet.org

Thermodynamic Property Measurement: Precisely determining properties like boiling point, critical temperature, and critical pressure, which are essential for modeling and screening potential refrigerant candidates. qcchemical.com

While large-scale studies on R-217ba are not common, its properties are documented in refrigerant databases and have been subject to specific academic measurements. For instance, gas chromatographic retention data for R-217ba has been measured at various temperatures to understand its physical characteristics relative to other fluorocarbons. qcchemical.com This type of fundamental research contributes to the broader knowledge base used to develop and evaluate next-generation refrigeration and heat transfer systems.

| Property | Value | Compound |

|---|---|---|

| ASHRAE Designation | R-217ba | This compound |

| Chemical Formula | C3ClF7 | |

| Molecular Weight (g/mol) | 204.47 | |

| CAS Number | 76-18-6 |

Analytical Standards and Reference Material Development

In analytical chemistry, the accuracy of any measurement depends on the quality of the reference materials used for instrument calibration and method validation. This compound serves as an analytical standard or reference material for specific applications.

It is supplied by specialized chemical companies as a standard reference material for quality control purposes. For example, it is used as a reference material for "Norflurane EP Impurity G," indicating its role in the quality control of pharmaceutical-grade hydrofluorocarbons, where it may be present as a trace impurity.

The development of such a standard involves its precise characterization and certification according to international guidelines, ensuring its purity and concentration are accurately known. These standards are critical for:

Instrument Calibration: Ensuring analytical instruments like gas chromatographs provide accurate readings.

Method Validation: Confirming that a specific analytical method can reliably detect and quantify the target substance.

Quality Control: Verifying the purity of other chemical products and ensuring they meet regulatory specifications.

Potential in Advanced Pharmaceutical and Agro-Chemical Intermediates

The introduction of chlorine and fluorine atoms into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance the biological activity and stability of active ingredients. The unique combination of these elements in this compound makes it a potentially valuable, though advanced, intermediate for the synthesis of novel pharmaceuticals and agrochemicals.

Fluorinated compounds play a crucial role in a significant percentage of modern pharmaceuticals. The presence of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. Similarly, in agrochemicals, fluorination is a key feature in many modern pesticides and fungicides, contributing to their potency and effectiveness.

Toxicological and Ecotoxicological Research Methodologies for 2 Chloroheptafluoropropane

In Vitro and In Vivo Models for Mechanistic Toxicology Studies

Mechanistic toxicology investigates how chemical agents cause toxicity by examining cellular, biochemical, and molecular processes. tamu.edu For 2-chloroheptafluoropropane, both in vitro and in vivo models are employed to elucidate these mechanisms. tamu.edusurrey.ac.uk

In vitro studies, which are conducted on cells or tissues outside their normal biological context, are a cornerstone of modern toxicological research. pmiscience.comsgs.com These methods offer a cost-effective and ethical alternative to animal testing for assessing the safety of chemicals. sgs.com For halogenated hydrocarbons like this compound, a tiered in vitro testing strategy is often proposed. nih.gov The initial tier focuses on general cytotoxicity, while subsequent tiers investigate specific organ toxicity, such as hepatotoxicity (liver toxicity). nih.gov

A variety of in vitro assays are utilized, including those for genotoxicity, which detect genetic damage and mutations. pmiscience.comsgs.com Commonly used genotoxicity assays include the Ames Assay, which measures mutation rates in Salmonella strains, and the in vitro micronucleus assay, which identifies chromosomal damage in mammalian cells. pmiscience.comwuxiapptec.com Cytotoxicity assays, such as the Neutral Red Uptake Assay, determine a chemical's toxicity to living cells. pmiscience.com To better mimic human physiological conditions, advanced 3D cell culture models, like the Transwell system, are also employed. pmiscience.com These models allow for the creation of organotypic cultures that more closely resemble the structure and function of human tissues. pmiscience.com

In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of a chemical within a whole biological system. pmiscience.com While there is a push to reduce animal testing, in vivo studies remain critical for validating in vitro findings and for regulatory submissions. pmiscience.comnih.gov Rodent models, such as rats and mice, are frequently used in general toxicology testing to assess the potential for adverse effects after single or repeated exposure. wuxiapptec.com For halogenated hydrocarbons, studies in rats have been used to investigate the induction of lipid peroxidation in liver microsomes, providing insights into the mechanisms of toxicity. nih.gov The nematode Caenorhabditis elegans is also emerging as a valuable in vivo model due to its genetic homology to humans and its rapid life cycle, which allows for high-throughput screening for various toxicity endpoints. nagibio.ch

Table 1: In Vitro and In Vivo Models for Mechanistic Toxicology Studies

| Model Type | Specific Model/Assay | Toxicological Endpoint Investigated |

|---|---|---|

| In Vitro | Ames Assay (Salmonella typhimurium) | Genotoxicity (gene mutations) pmiscience.comnih.gov |

| In Vitro Micronucleus Assay | Genotoxicity (chromosomal damage) wuxiapptec.com | |

| Neutral Red Uptake Assay | Cytotoxicity (cell viability) pmiscience.com | |

| 3D Cell Cultures (e.g., Transwell system) | Organ-specific toxicity (e.g., lung, liver) pmiscience.com | |

| Rat Liver Microsomes | Lipid peroxidation, biotransformation nih.gov | |

| In Vivo | Rodent Models (Rats, Mice) | General toxicology, carcinogenicity wuxiapptec.com |

| Caenorhabditis elegans | Developmental, reproductive, neuro-toxicity nagibio.ch |

Bioaccumulation and Biotransformation Research Methodologies

Understanding a chemical's potential to accumulate in organisms (bioaccumulation) and how it is chemically altered within the body (biotransformation) is crucial for assessing its environmental risk. ecetoc.org

Bioaccumulation assessment involves determining the net result of a substance's uptake, distribution, and elimination in an organism from all exposure routes, including air, water, soil, and food. ecetoc.org A key parameter in this assessment is the bioaccumulation factor (BAF), which is the ratio of the contaminant's concentration in an organism to its concentration in the surrounding environment. nih.gov Field-derived BAFs are considered more ecologically relevant than laboratory-derived bioconcentration factors (BCFs) because they account for all exposure pathways. nih.gov

For perfluorinated compounds, researchers often use fish as a model organism for bioaccumulation studies. nih.govcefic-lri.org Methodologies for these studies are continually being refined to improve their accuracy and relevance. epa.gov This includes the development of enhanced screening methods to determine the bioaccumulation potential of chemicals in air-breathing species, as the traditional fish model may not be representative for all organisms. cefic-lri.org

Biotransformation studies investigate the metabolic conversion of foreign compounds (xenobiotics) within an organism. For halogenated hydrocarbons, biotransformation can significantly influence their toxicity. For example, some halogenated propanes require metabolic activation by liver enzymes to become mutagenic. nih.gov In vitro methods, such as studies using fish liver hepatocytes and S9 cells, are employed to determine metabolic turnover rates. cefic-lri.org These in vitro data can then be used in in vitro to in vivo extrapolation (IVIVE) models to predict the biotransformation and bioaccumulation of a chemical in a whole organism. ufz.de

The degradation of halogenated compounds by microorganisms is another important area of biotransformation research. google.comresearchgate.net Studies have shown that certain bacteria, such as Rhodococcus erythropolis, can biodegrade halogenated hydrocarbons. researchgate.net Research in this area often involves identifying the specific enzymes responsible for degradation, such as haloalkane dehalogenases, and the optimal conditions for their activity. researchgate.net

Table 2: Bioaccumulation and Biotransformation Research Methodologies

| Research Area | Methodology/Parameter | Description |

|---|---|---|

| Bioaccumulation | Bioaccumulation Factor (BAF) | Ratio of contaminant concentration in an organism to that in the environment, accounting for all exposure routes. nih.gov |

| Bioconcentration Factor (BCF) | Ratio of contaminant concentration in an organism to that in water, determined in a laboratory setting. nih.gov | |

| Fish Bioaccumulation Studies | Use of fish as a model organism to determine BAFs and BCFs for aquatic environments. nih.govcefic-lri.org | |

| In Vitro Screening for Air-Breathing Species | Development of methods to assess bioaccumulation potential in terrestrial organisms. cefic-lri.org | |

| Biotransformation | In Vitro Metabolism Assays (e.g., liver S9 fractions) | Used to study the metabolic pathways and rates of a chemical. nih.govcefic-lri.org |

| In Vitro to In Vivo Extrapolation (IVIVE) | Models that use in vitro data to predict in vivo biotransformation and bioaccumulation. ufz.de | |

| Microbial Degradation Studies | Investigation of the breakdown of a chemical by microorganisms. google.comresearchgate.net |

Occupational Exposure Assessment Methodologies in Research Settings

Assessing occupational exposure to airborne chemicals is critical for ensuring worker safety in research and industrial settings. For volatile compounds like this compound, inhalation is a primary exposure route. rsc.orgnih.gov

Occupational exposure assessment involves a combination of qualitative and quantitative methods. nih.gov Qualitative assessments may include identifying potential sources of exposure and evaluating workplace practices. nih.gov Quantitative assessments aim to measure the concentration of the chemical in the workplace environment and/or in the bodies of workers. nih.gov

Biological monitoring is another important tool for assessing occupational exposure. This involves measuring the chemical or its metabolites in biological samples, such as blood or urine, from workers. nih.gov For perfluorinated compounds, serum is a common matrix for analysis. acs.org Biological monitoring provides a measure of the total absorbed dose from all exposure routes, including inhalation, ingestion, and dermal absorption. nih.gov

In addition to monitoring, exposure modeling can be used to estimate exposure levels. Physiologically based pharmacokinetic (PBPK) models, for example, can be used to predict the absorption, distribution, metabolism, and excretion of a chemical in the body, and can help in estimating the total amount of a substance absorbed through different routes of exposure. oup.com

Table 3: Occupational Exposure Assessment Methodologies

| Methodology | Description | Examples |

|---|---|---|

| Air Monitoring | Measurement of contaminant concentrations in workplace air. | Personal and area sampling using charcoal tubes or other sorbents. researchgate.net |

| Biological Monitoring | Measurement of the chemical or its metabolites in biological samples. | Analysis of perfluorinated compounds in serum. nih.govacs.org |

| Surface Monitoring | Assessment of contaminant levels on workplace surfaces. | Wipe sampling of surfaces to assess potential for dermal or ingestion exposure. nih.gov |

| Exposure Modeling | Use of mathematical models to estimate exposure levels. | Physiologically based pharmacokinetic (PBPK) models to estimate absorbed dose. oup.com |

Risk Assessment Frameworks for Perfluorinated Compounds

Risk assessment is a systematic process used to evaluate the potential for adverse health effects from exposure to a chemical. For per- and polyfluoroalkyl substances (PFAS), including compounds like this compound, regulatory agencies have developed specific risk assessment frameworks. epa.govitrcweb.orgcanada.ca

The risk assessment process generally consists of four main steps:

Hazard Identification: This step involves determining whether exposure to a chemical can cause an increase in the incidence of a particular adverse health effect. itrcweb.org This is based on a review of toxicological data from in vitro, in vivo, and epidemiological studies.

Dose-Response Assessment: This step quantifies the relationship between the dose of a chemical and the incidence of adverse health effects in exposed populations. itrcweb.org This information is used to derive toxicity values, such as reference doses (RfDs) or cancer slope factors (CSFs). itrcweb.org

Exposure Assessment: This step evaluates the magnitude, frequency, and duration of human exposure to a chemical in the environment. itrcweb.org It considers all potential exposure pathways, such as inhalation, ingestion, and dermal contact. itrcweb.org

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse health effects occurring in exposed populations. itrcweb.org For non-cancer effects, a hazard index (HI) approach is often used for mixtures of PFAS. epa.govitrcweb.org

These frameworks are designed to be "evergreen," meaning they are continuously updated as new scientific information becomes available. canada.ca They provide a structured approach for making risk management decisions to protect human health and the environment. canada.cainterreg-baltic.eu

Table 4: Four-Step Risk Assessment Framework

| Step | Description | Key Activities |

|---|---|---|

| 1. Hazard Identification | Determines if a chemical can cause adverse health effects. itrcweb.org | Review of toxicological and epidemiological literature. itrcweb.org |

| 2. Dose-Response Assessment | Quantifies the relationship between dose and effect. itrcweb.org | Derivation of toxicity values (e.g., RfDs, CSFs). itrcweb.org |

| 3. Exposure Assessment | Characterizes human exposure to the chemical. itrcweb.org | Identification of exposure pathways and quantification of exposure levels. itrcweb.org |

| 4. Risk Characterization | Estimates the probability of adverse health effects. itrcweb.org | Calculation of risk estimates (e.g., Hazard Index). epa.govitrcweb.org |

Q & A

Q. What are the recommended analytical methods for determining the purity of 2-Chloroheptafluoropropane in propellant formulations?

Gas chromatography (GC) is the primary method for assessing purity, with parameters optimized to separate this compound from co-eluting impurities such as hexafluoropropane and chloropentafluoroethane. Key GC conditions include:

- Column : Polar stationary phase (e.g., DB-624).

- Detector : Flame ionization detector (FID) or mass spectrometer (MS).

- Temperature program : Start at 40°C (hold 5 min), ramp to 200°C at 10°C/min.

Validation should include spike-and-recovery experiments for impurities and calibration with certified reference materials. Purity thresholds >99.99% are typical for propellant-grade applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles (P280) .

- Storage : Store in sealed containers away from ignition sources (P210, P403+P235) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose per local regulations (P501) .

Q. How can researchers verify the structural identity of newly synthesized this compound?

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm molecular structure via characteristic <sup>19</sup>F and <sup>13</sup>C shifts (e.g., CF3 groups at ~-70 ppm in <sup>19</sup>F NMR).

- GC-MS : Match retention times and fragmentation patterns to reference standards.

- Elemental analysis : Validate chlorine and fluorine content (±0.3% theoretical).

Documentation must align with journal requirements for novel compounds, including purity data (>95%) and spectral interpretations .

Advanced Research Questions

Q. How can discrepancies in reported acute toxicity values for this compound be resolved?

Discrepancies often arise from variations in test organisms, exposure routes, or impurity profiles. To address this:

- Standardize models : Use OECD Guidelines (e.g., Test No. 423 for oral toxicity) with defined species (e.g., rats).

- Control impurities : Characterize batch-specific impurities via GC-MS to isolate toxicity contributions.

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile LD50 values across studies.

For example, reported LC50 values for inhalation toxicity range from 120,000 ppm to 150,000 ppm in rodents; such variability necessitates replication under controlled conditions .

Q. What methodologies are effective for assessing the environmental persistence of this compound in aquatic systems?

- Hydrolysis studies : Monitor degradation kinetics at pH 4–9 and 25°C, using headspace GC to quantify residual compound.

- Biodegradation assays : Employ OECD 301B (CO2 evolution test) with activated sludge inoculum.

- Tropospheric lifetime : Calculate via hydroxyl radical (OH•) reaction rate constants derived from smog chamber experiments.

Data indicate a half-life >1,000 days in water and atmospheric persistence >5 years due to low OH• reactivity, highlighting its classification as a persistent organic pollutant (POP) .

Q. How should researchers design experiments to investigate the thermal decomposition pathways of this compound?

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (5°C/min to 500°C).

- Pyrolysis-GC-MS : Identify decomposition products (e.g., chlorotrifluoroethylene, hexafluoropropene) at 700°C.

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and transition states.

Documentation should include Arrhenius parameters for decomposition kinetics and hazard assessments for byproducts like hydrogen chloride (HCl) .

Q. What strategies mitigate data contradictions in studies of this compound’s ozone depletion potential (ODP)?

- Standardize metrics : Report ODP relative to CFC-11 (ODP=1) using consistent radiative forcing models.

- Validate assumptions : Re-exclude UV absorption cross-sections in the 175–225 nm range.

- Collaborative replication : Share datasets via open-access platforms (e.g., Zenodo) to enable cross-validation.

Current ODP estimates range from 0.001 to 0.005, reflecting uncertainties in stratospheric residence time and photolytic rates .

Data Reporting and Reproducibility

Q. What documentation is essential for reproducing synthesis protocols of this compound?

- Detailed synthetic routes : Include stoichiometry, catalyst concentrations, and reaction times (e.g., fluorination of 2-chloropropane with CoF3 at 200°C).

- Characterization data : Provide NMR spectra (peak assignments), GC chromatograms (purity), and elemental analysis results.

- Supplemental files : Deposit raw spectral data in repositories like ChemRxiv with persistent identifiers .

Q. How can researchers address ethical and methodological challenges in sharing toxicological data for this compound?

- Anonymize datasets : Remove identifiers from in vivo studies while retaining metadata (e.g., species, dose).

- Adopt FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like TOXNET.

- Ethical review : Obtain institutional approval for studies involving vertebrate animals (e.g., IACUC protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products